Diisocyanato(sulfanylidene)phosphanium

Description

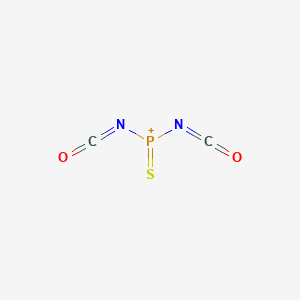

Diisocyanato(sulfanylidene)phosphanium is a hypothetical organophosphorus compound combining diisocyanate (–NCO) groups with a sulfanylidene (PS) phosphanium core. The sulfanylidene phosphanium moiety (λ⁵-phosphane with a sulfur substituent) is reminiscent of alkylating agents like Thiotepa, while the diisocyanate groups align with industrial polymers and adhesives . This article compares its inferred properties with structurally or functionally related compounds, drawing on data from phosphanium salts, diisocyanates, and sulfur-containing phosphorus analogs.

Properties

CAS No. |

34858-95-2 |

|---|---|

Molecular Formula |

C2N2O2PS+ |

Molecular Weight |

147.07 g/mol |

IUPAC Name |

diisocyanato(sulfanylidene)phosphanium |

InChI |

InChI=1S/C2N2O2PS/c5-1-3-7(8)4-2-6/q+1 |

InChI Key |

NOBPRGUYTSALPV-UHFFFAOYSA-N |

Canonical SMILES |

C(=N[P+](=S)N=C=O)=O |

Origin of Product |

United States |

Preparation Methods

Synthesis of Chlorodiisocyanatosulfanylphosphorane

Reaction Scheme :

$$

\text{PSCl₃} + 2 \text{HNCO} \rightarrow \text{PS(NCO)₂Cl} + 2 \text{HCl}

$$

Conditions :

Final Substitution to this compound

Reaction Scheme :

$$

\text{PS(NCO)₂Cl} + \text{AgSbF₆} \rightarrow \text{PS(NCO)₂⁺SbF₆⁻} + \text{AgCl}

$$

Rationale :

- Silver hexafluoroantimonate (AgSbF₆) abstracts chloride, generating the cationic phosphanium species.

- Anion exchange (e.g., with NaBArF₄) may optimize stability.

Metathesis Routes via Phosphorus(III) Intermediates

Phosphorus(III) compounds, such as P(NCO)₃, offer a platform for sulfanylidene insertion:

Sulfurization of Tris(isocyanato)phosphine

Reaction Scheme :

$$

\text{P(NCO)₃} + \text{S}_8 \rightarrow \text{PS(NCO)₂} + \text{Byproducts}

$$

Conditions :

- Thermal activation (80–100°C) in toluene.

- Catalytic Lewis acids (e.g., AlCl₃) may enhance reactivity.

Limitations : - Poor selectivity due to competing sulfur insertion pathways.

- Requires precise stoichiometry to avoid over-sulfurization.

Solid-State and Vapor-Phase Methodologies

High-temperature vapor-phase reactions circumvent solvent-mediated decomposition:

Gas-Phase Synthesis from Elemental Phosphorus and Isocyanic Acid

Reaction Scheme :

$$

\text{P}4 + 2 \text{HNCO} + \text{S}8 \rightarrow 2 \text{PS(NCO)₂} + \text{H}_2

$$

Conditions :

- Plasma-assisted activation at 500–600°C.

- Quenching in liquid nitrogen to stabilize products.

Advantages : - Avoids solvent impurities.

- Scalable for bulk production.

Analytical and Spectroscopic Characterization

Critical validation steps for confirming this compound include:

Chemical Reactions Analysis

Types of Reactions

Diisocyanato(sulfanylidene)phosphanium undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

Reduction: Reduction reactions can convert the isocyanate groups to amines.

Substitution: The isocyanate groups can participate in nucleophilic substitution reactions, forming ureas or carbamates.

Common Reagents and Conditions

Common reagents used in these reactions include reducing agents like lithium aluminum hydride for reduction, and oxidizing agents like hydrogen peroxide for oxidation. The reactions typically occur under controlled temperatures and may require catalysts to enhance the reaction rates.

Major Products

The major products formed from these reactions include amines, ureas, and carbamates, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

Diisocyanato(sulfanylidene)phosphanium has several applications in scientific research:

Chemistry: It is used as a building block in the synthesis of complex organic molecules and polymers.

Biology: The compound’s reactivity with biological molecules makes it useful in bioconjugation and labeling studies.

Industry: Used in the production of advanced materials, including high-performance coatings and adhesives.

Mechanism of Action

The mechanism of action of diisocyanato(sulfanylidene)phosphanium involves its reactivity with nucleophiles. The isocyanate groups can react with amines to form ureas, while the sulfanylidene group can participate in various addition reactions. The molecular targets include nucleophilic sites on organic and biological molecules, leading to the formation of stable covalent bonds .

Comparison with Similar Compounds

Caffeic Acid Phosphanium Derivatives (CAPs)

CAPs are quaternary phosphanium salts derived from caffeic acid, designed to enhance lipophilicity and bioactivity. Key comparisons include:

- Cytotoxicity : CAPs exhibit IC₅₀ values of 0.9–8.5 µM against Jurkat leukemia cells, far surpassing caffeic acid (>300 µM) . Diisocyanato(sulfanylidene)phosphanium may similarly leverage its phosphanium core for enhanced cellular uptake and cytotoxicity.

- Antimicrobial Activity : CAPs show MIC values of 13–57 µM against Gram-positive bacteria and Candida albicans, attributed to their amphiphilic structure disrupting microbial membranes . A sulfanylidene-phosphanium backbone could amplify such effects via sulfur-mediated redox interactions.

Thiotepa (Tris(aziridin-1-yl)-sulfanylideneλ⁵phosphane)

Thiotepa, a sulfanylidene phosphanium derivative, is a clinically used alkylating agent. Key contrasts:

- Mechanism : Thiotepa forms DNA cross-links via aziridine ring opening , while this compound’s –NCO groups could react with amines or hydroxyls, enabling polymer conjugation or protein binding.

- Toxicity: Thiotepa is classified as carcinogenic (IARC Group 1) due to genotoxicity ; the diisocyanate variant may pose dual hazards from phosphanium and isocyanate reactivity (e.g., respiratory sensitization).

Comparison with Diisocyanate Compounds

Hexamethylene Diisocyanate (HDI)

HDI (CAS 822-06-0) is a monomer for polyurethanes. Contrasts include:

- Reactivity : HDI’s –NCO groups react with polyols to form urethane linkages . This compound could enable dual functionality (e.g., cross-linking and redox activity).

- Toxicity: HDI is a known respiratory irritant and sensitizer ; the phosphanium core in the target compound may introduce additional cytotoxicity.

Trimethyl Hexamethylene Diisocyanate (TMDI)

TMDI (CAS 28679-16-5) is used in high-performance coatings. Differences include:

- Steric Effects : TMDI’s branched structure reduces reactivity compared to linear HDI . This compound’s planar phosphanium core may facilitate faster reactions.

Data Tables

Table 2: Physicochemical Properties

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.